molecular formula C19H19NO4 B5794331 methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate

Cat. No.: B5794331
M. Wt: 325.4 g/mol
InChI Key: MNEAFIIWKISGHD-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to exhibit its biological activity through the inhibition of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its potential anti-cancer and anti-inflammatory properties. It has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate in lab experiments is its relatively simple synthesis method. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate. One direction is the further investigation of its potential anti-cancer and anti-inflammatory properties. Another direction is the exploration of its potential applications in organic electronics and material science. Additionally, the development of more efficient synthesis methods and modifications of the compound for enhanced solubility and biological activity are also potential future directions.

Synthesis Methods

Methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate is synthesized through a multi-step reaction process. The first step involves the reaction of 4-ethoxyaniline with acryloyl chloride in the presence of a base to form 3-(4-ethoxyphenyl)acryloylaniline. This intermediate is then reacted with methyl 2-bromo benzoate in the presence of a palladium catalyst to form the final product.

Scientific Research Applications

Methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate has been studied for its potential applications in various fields such as organic electronics, material science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. In material science, it has been used as a precursor for the synthesis of metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential anti-cancer and anti-inflammatory properties.

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-3-24-15-11-8-14(9-12-15)10-13-18(21)20-17-7-5-4-6-16(17)19(22)23-2/h4-13H,3H2,1-2H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEAFIIWKISGHD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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